
(2R,5R)-5-Phenylpyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,5R)-5-Phenylpyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by its unique stereochemistry, which makes it an important building block in organic synthesis and pharmaceutical research. The presence of both a phenyl group and a carboxylic acid group in its structure allows for a variety of chemical transformations and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-5-Phenylpyrrolidine-2-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric alkylation of a prochiral Schiff base using a chiral catalyst. For example, the Corey–Lygo catalyst under chiral phase transfer conditions can be used to induce enantioselectivity . Another method involves the use of hydroxypinanone as a chiral auxiliary, which also provides high enantiomeric excess and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts or auxiliaries. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis process . These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,5R)-5-Phenylpyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenylpyrrolidine ketones, while reduction can produce phenylpyrrolidine alcohols .
Wissenschaftliche Forschungsanwendungen
(2R,5R)-5-Phenylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of (2R,5R)-5-Phenylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in metabolic pathways by binding to their active sites and preventing substrate access .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,5R)-2-Amino-5-Hydroxyhexanoic Acid: Another chiral amino acid with similar stereochemistry.
(2R,5R)-Dihydrocarvone: A compound with a similar pyrrolidine ring structure.
Uniqueness
(2R,5R)-5-Phenylpyrrolidine-2-carboxylic acid is unique due to its combination of a phenyl group and a carboxylic acid group, which allows for diverse chemical transformations. Its specific stereochemistry also makes it valuable in asymmetric synthesis and chiral resolution processes .
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
(2R,5R)-5-phenylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10-/m1/s1 |
InChI-Schlüssel |
SMWADGDVGCZIGK-NXEZZACHSA-N |
Isomerische SMILES |
C1C[C@@H](N[C@H]1C2=CC=CC=C2)C(=O)O |
Kanonische SMILES |
C1CC(NC1C2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B13079264.png)
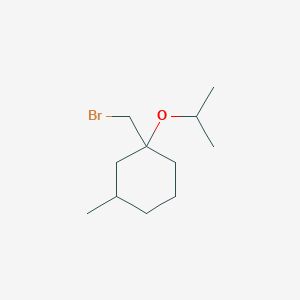
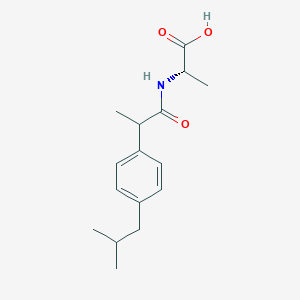
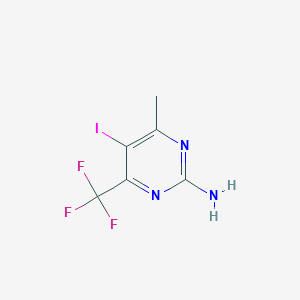
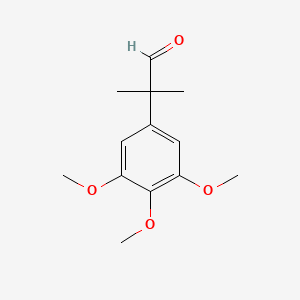
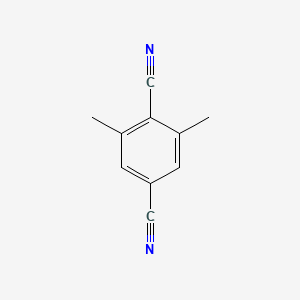





![1-Azaspiro[3.7]undecane](/img/structure/B13079360.png)
![1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13079364.png)
![2-Methyl-5-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13079368.png)
